CPhos Pd G4
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Overview
Description
CPhos Pd G4 is a fourth-generation Buchwald precatalyst, which is a type of palladium complex used in various cross-coupling reactions. These precatalysts are known for their high stability and reactivity, making them valuable tools in the formation of carbon-carbon and carbon-heteroatom bonds. The unique feature of this compound is the methylation of the amino group on the biphenyl backbone, which helps to prevent limitations found in earlier generations of precatalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CPhos Pd G4 involves the use of biarylphosphine ligands. The process typically starts with the preparation of the ligand, followed by the formation of the palladium complex. The reaction conditions often include the use of bases such as phosphates or carbonates to facilitate the formation of the active palladium species at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for larger quantities. The process ensures the generation of the active catalytic species efficiently and rapidly, generally without the need for reducing agents. This allows for accurate control of the ligand-to-palladium ratio, which is crucial for maintaining the stability and reactivity of the precatalyst .
Chemical Reactions Analysis
Types of Reactions: CPhos Pd G4 is involved in various types of cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The common reagents used in these reactions include aryl halides, primary amines, and alkyl zinc reagents. The conditions often involve the use of bases such as phosphates or carbonates and solvents like common organic solvents. The reactions are typically carried out at room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from these reactions include various functionalized organic compounds such as 4-arylaminothiazoles, 2-arylaminooxazoles, and other complex organic molecules. These products are valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
CPhos Pd G4 has a wide range of scientific research applications, including:
- Chemistry : Used in the synthesis of complex organic molecules through various cross-coupling reactions.
- Biology : Employed in the modification of biomolecules for research purposes.
- Medicine : Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
- Industry : Applied in the production of fine chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of CPhos Pd G4 involves the formation of an active palladium species through the deprotonation of the precatalyst. This active species then participates in the cross-coupling reactions by facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The electron-rich and sterically bulky nature of the biarylphosphine ligand enhances the catalytic activity and stability of the palladium complex .
Comparison with Similar Compounds
Similar Compounds:
- BrettPhos Pd G3
- XPhos Pd G3
- EPhos Pd G4
- VPhos Pd G4
Uniqueness: CPhos Pd G4 is unique due to the methylation of the amino group on the biphenyl backbone, which prevents the limitations found in earlier generations of precatalysts. This modification enhances the stability and reactivity of the palladium complex, making it a highly efficient catalyst for various cross-coupling reactions .
Properties
Molecular Formula |
C42H57N3O3PPdS- |
---|---|
Molecular Weight |
821.4 g/mol |
IUPAC Name |
2-(2-dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C28H41N2P.C13H12N.CH4O3S.Pd/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h11-13,18-23H,5-10,14-17H2,1-4H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
BVNNTLYMCHFLNX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.[Pd] |
Origin of Product |
United States |
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